molecular formula C21H21N3O2 B2455827 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 923095-24-3

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2455827
CAS No.: 923095-24-3
M. Wt: 347.418
InChI Key: NTSLRZFCRMXVEK-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-7-8-18(11-14(13)2)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLRZFCRMXVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes an oxadiazole moiety and a tetrahydronaphthalene backbone. Its molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of approximately 336.39 g/mol. The presence of the 3,4-dimethylphenyl group contributes to its unique properties and potential biological activities.

Structural Features

FeatureDescription
Molecular FormulaC19H20N4O2C_{19}H_{20}N_{4}O_{2}
Molecular Weight336.39 g/mol
Functional GroupsOxadiazole, Carboxamide
Substituents3,4-Dimethylphenyl

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assays

In one study, the compound was tested against several cancer cell lines using the MTT assay to determine its IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
HeLa (Cervical Cancer)12.8
MCF-7 (Breast Cancer)10.5

The results indicated that the compound exhibited potent cytotoxic effects, particularly against MCF-7 cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it possesses significant antibacterial activity.

Antibacterial Testing

In a study assessing its antibacterial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential of this compound as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzyme Activity : The oxadiazole moiety may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Q & A

Q. What are the key steps and reagents involved in synthesizing this compound?

The synthesis typically involves:

  • Condensation of 3,4-dimethylphenyl-substituted hydrazine derivatives with tetrahydronaphthalene-2-carboxylic acid precursors.
  • Cyclization using reagents like hydrazine hydrate and carbon disulfide to form the oxadiazole ring .
  • Reaction conditions (e.g., ethanol or DMF as solvents, temperatures between 80–120°C) are critical for optimizing yield and purity.
  • Purification via column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic methods are recommended for structural characterization?

  • NMR (¹H/¹³C): To confirm the integration of aromatic protons (e.g., 3,4-dimethylphenyl substituents) and carboxamide linkages .
  • IR Spectroscopy: To identify functional groups like C=O (carboxamide, ~1650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): For molecular ion validation (expected m/z ~380–400 g/mol) .

Q. What biological targets or mechanisms are associated with this compound?

  • The oxadiazole moiety is known to inhibit enzymes like cyclooxygenase (COX) or kinases via π-π stacking and hydrogen bonding .
  • The tetrahydronaphthalene group enhances lipophilicity, aiding membrane permeability for antimicrobial or anticancer activity .
  • Preliminary studies suggest modulation of apoptosis pathways in cancer cell lines (e.g., caspase-3 activation) .

Q. How should researchers handle safety concerns during experimental work?

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .
  • Conduct reactions in fume hoods due to potential release of toxic gases (e.g., hydrogen bromide) during synthesis .

Advanced Research Questions

Q. How can contradictions in biological activity data between analogs be resolved?

  • Compare substituent effects: For example, 3,4-dimethylphenyl vs. 2,5-dimethylphenyl analogs may exhibit differing enzyme inhibition due to steric/electronic variations .
  • Use dose-response assays (e.g., IC₅₀ values) and molecular docking to validate target specificity .
  • Example table for SAR analysis:
Substituent PositionIC₅₀ (µM) COX-2LogP
3,4-dimethylphenyl0.453.8
2,5-dimethylphenyl1.203.5

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR kinase) to identify key binding residues .
  • DFT Calculations: Optimize the oxadiazole ring’s electron density to enhance H-bond acceptor capacity .

Q. How can synthetic yields be improved for scale-up studies?

  • Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates) .
  • Employ continuous flow reactors to enhance reproducibility and reduce side reactions .
  • Monitor reaction progress via HPLC (C18 columns, acetonitrile/water gradient) .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

  • Synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .
  • Use nanoparticle encapsulation or cyclodextrin complexes to enhance dissolution rates .

Methodological Notes

  • Data Contradictions: Discrepancies in melting points or bioactivity between studies may arise from impurities (≥95% purity required for reliable assays) .
  • Advanced Purification: Preparative HPLC with trifluoroacetic acid modifiers can resolve structurally similar byproducts .

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